

Application Note: Synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide

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Compound of Interest

Compound Name: 5-Bromo-2-methylpyridine N-oxide

Cat. No.: B189596

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Abstract

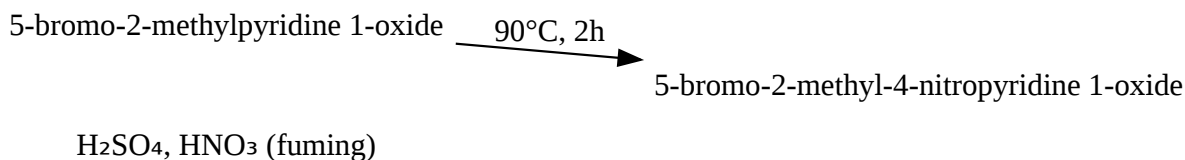
This document provides a detailed protocol for the synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide, a key intermediate in the development of pharmaceuticals and agrochemicals.^[1] The synthesis involves the nitration of 5-bromo-2-methylpyridine 1-oxide using a mixture of fuming nitric acid and sulfuric acid. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions.

Introduction

5-bromo-2-methyl-4-nitropyridine 1-oxide is a substituted pyridine derivative with significant applications as a building block in organic synthesis. Its functional groups, including the bromo and nitro moieties, make it a versatile precursor for introducing the pyridine core into more complex molecules. This compound is particularly valuable in the synthesis of novel therapeutic agents and agricultural products.^[1] This application note provides a reliable and reproducible method for its laboratory-scale synthesis.

Reaction Scheme

The synthesis proceeds via the electrophilic nitration of the pyridine ring at the 4-position, activated by the N-oxide group.



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Caption: Reaction scheme for the synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide.

Experimental Protocol

This protocol is based on the successful synthesis reported with a high yield.[2]

Materials and Equipment

Reagent/Material	Grade	Supplier
5-bromo-2-methylpyridine 1-oxide	≥97%	Commercial
Sulfuric acid (H ₂ SO ₄)	98%	Commercial
Fuming nitric acid (HNO ₃)	≥90%	Commercial
Dichloromethane (CH ₂ Cl ₂)	ACS Grade	Commercial
Sodium carbonate (Na ₂ CO ₃)	Anhydrous	Commercial
Magnesium sulfate (MgSO ₄)	Anhydrous	Commercial
Deionized water	-	Laboratory

Equipment

Round-bottom flask (50 mL)

Magnetic stirrer and stir bar

Ice bath

Heating mantle

Thermometer

Dropping funnel

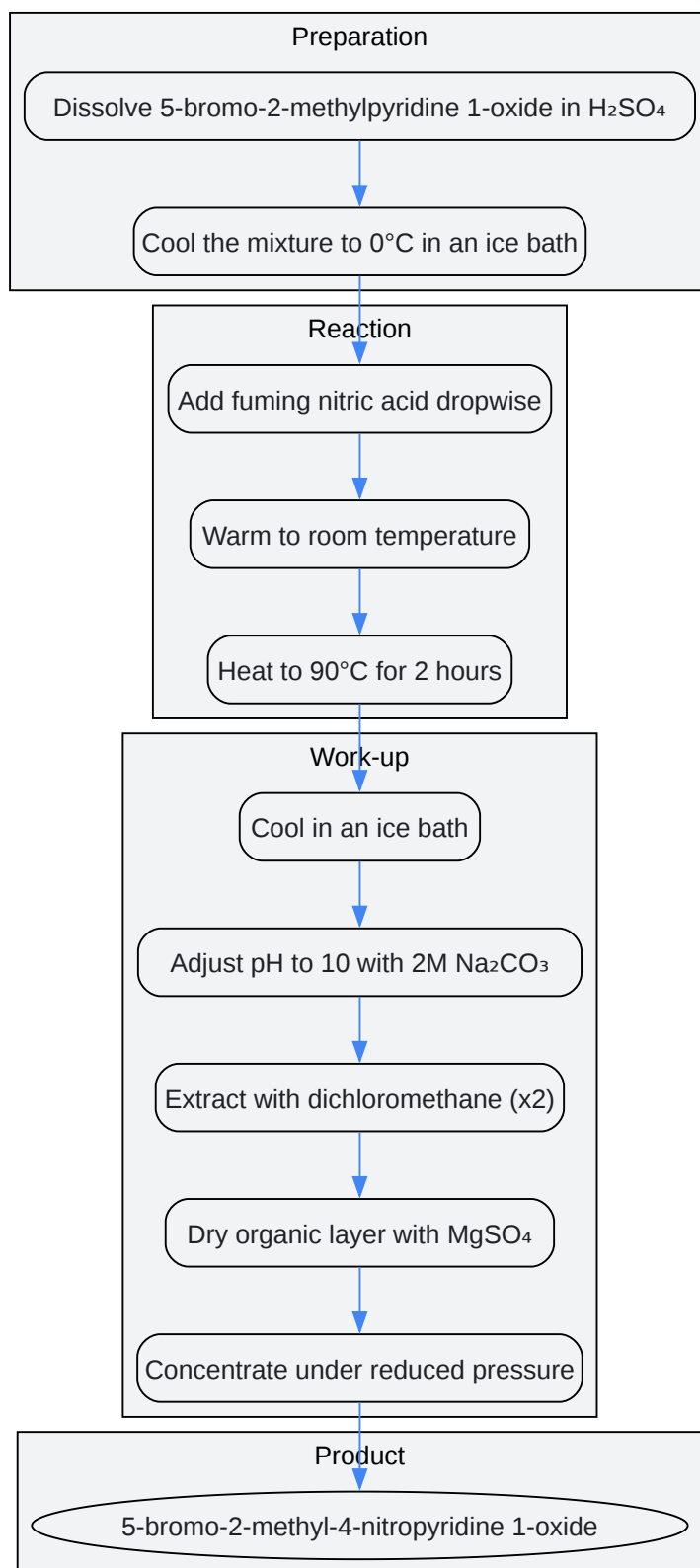
Separatory funnel

Rotary evaporator

pH meter or pH paper

Standard laboratory glassware

Synthesis Procedure



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Caption: Experimental workflow for the synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide.

- In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.27 g (12.07 mmol) of 5-bromo-2-methylpyridine 1-oxide in 4 mL of concentrated sulfuric acid.
- Cool the mixture to 0°C using an ice bath.
- Slowly add 3 mL of fuming nitric acid dropwise to the cooled solution while stirring. Maintain the temperature at 0°C during the addition.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the reaction mixture to 90°C and maintain this temperature for 2 hours.
- After 2 hours, cool the reaction mixture in an ice bath.
- Slowly and carefully neutralize the acidic solution by adding a 2 M aqueous solution of sodium carbonate until the pH reaches 10. This step should be performed in a well-ventilated fume hood as gas evolution will occur.
- Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (2 x 20 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the final product.[2]

Results

Parameter	Value	Reference
Yield	2.54 g (90%)	[2]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₃	[2]
Molecular Weight	233.02 g/mol	[2]
Mass Spectrum	m/z = 233.0 (M+H) ⁺	[2]

Safety Precautions

This synthesis involves the use of corrosive and strong oxidizing agents. Adherence to standard laboratory safety procedures is mandatory.

- **Personal Protective Equipment (PPE):** Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
- **Fume Hood:** All steps of this procedure, especially the handling of fuming nitric acid and the neutralization step, must be performed in a well-ventilated fume hood.
- **Handling of Reagents:**
 - **Sulfuric Acid and Fuming Nitric Acid:** These are highly corrosive and strong oxidizing agents. Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water and seek medical attention.
 - **Dichloromethane:** This is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.
- **Waste Disposal:** Dispose of all chemical waste according to institutional and local regulations.

Analogous compounds such as 5-bromo-2-nitropyridine are known to cause skin and eye irritation and may cause respiratory irritation.^{[3][4]}

Characterization

The identity and purity of the synthesized 5-bromo-2-methyl-4-nitropyridine 1-oxide can be confirmed by standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR to confirm the chemical structure.
- **Mass Spectrometry (MS):** To confirm the molecular weight.^[2]
- **Infrared (IR) Spectroscopy:** To identify characteristic functional groups.

- Melting Point: To assess purity.

Conclusion

The described protocol provides a straightforward and high-yielding method for the synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide. This versatile building block can be utilized in various research and development projects within the pharmaceutical and agrochemical industries. Strict adherence to the safety guidelines is essential for the safe execution of this synthesis.

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